molecular formula C18H17N5O2S B2915302 N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1421452-31-4

N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2915302
CAS No.: 1421452-31-4
M. Wt: 367.43
InChI Key: ZARAVXKOFZBQKL-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 1H-indazol-6-ylamine with 4-methoxybenzo[d]thiazol-2-yl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that it can inhibit the growth of various pathogens and cancer cells, making it a promising candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways and target specific molecular receptors makes it a candidate for the development of new drugs for treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indazole derivatives: These compounds share the indazole core structure and exhibit similar biological activities.

  • Benzo[d]thiazole derivatives: These compounds contain the benzo[d]thiazole moiety and are known for their antimicrobial and anticancer properties.

  • Acetamide derivatives: These compounds feature the acetamide group and are used in various pharmaceutical applications.

Uniqueness: N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile and valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-23(18-21-17-14(25-2)4-3-5-15(17)26-18)10-16(24)20-12-7-6-11-9-19-22-13(11)8-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARAVXKOFZBQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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